![molecular formula C30H66Br2N2 B108035 N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide CAS No. 18464-23-8](/img/structure/B108035.png)
N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide
Overview
Description
N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide is a quaternary ammonium compound with the molecular formula C30H66Br2N2. It is known for its surfactant properties and is used in various applications, including as a ligand in the stabilization of perovskite nanocrystals .
Mechanism of Action
Target of Action
N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide, also known as N,N’-Bis(dodecyldimethyl)-1,2-ethanediammonium, is a type of gemini surfactant . Gemini surfactants are known for their unique structural variations and special aggregate transitions . They are constructed by two hydrophobic chains and two polar/ionic head groups covalently connected by a spacer group at the level of the head groups . The primary targets of this compound are the lipid bilayers of cells .
Mode of Action
The compound interacts with its targets, the lipid bilayers, causing the disruption of intermolecular interactions and the dissociation of the bilayers . This interaction alters the molecular packing at the micellar interface, leading to the transformation of micellar morphologies .
Biochemical Pathways
It is known that the compound’s strong self-aggregation ability can influence the aggregation behavior of both polymers and biomacromolecules .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 61468 .
Result of Action
The result of the compound’s action is the formation of various self-assembled structures, including long worm-like micelles, vesicles, and an aqueous two-phase system (ATPS), even at lower surfactant concentrations . These structures have potential applications in various fields such as microfluidics, controlled release, and sensors .
Action Environment
The action, efficacy, and stability of the compound can be influenced by environmental factors such as light. For instance, the compound undergoes photoisomerization from the trans-form to the cis-form through UV light irradiation . This photoinduced change can lead to the transformation of micellar morphologies and a decrease in solution viscosity .
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide can be synthesized through a multi-step process involving the quaternization of N,N,N’,N’-tetramethylethylenediamine with dodecyl bromide. The reaction typically occurs in a solvent such as acetonitrile or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions and complexation with various anions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, sulfates, and phosphates. The reactions typically occur in aqueous or organic solvents under mild to moderate temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, reacting with sodium chloride can yield N1,N2-didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium chloride .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: CHBrN
Molecular Weight: 482.63 g/mol
Structure: The compound features a central tetramethylated ethylene diamine backbone with two long dodecyl chains, imparting amphiphilic properties that facilitate its interaction with both hydrophilic and hydrophobic environments.
Applications in Materials Science
N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide is utilized in the synthesis of novel materials due to its surfactant properties.
2.1. Nanoparticle Stabilization
This compound acts as a stabilizing agent for nanoparticles, particularly in the synthesis of metal nanoparticles. It helps to prevent agglomeration and enhances the dispersion of nanoparticles in various solvents.
Case Study: A study demonstrated that using this compound as a stabilizer during the synthesis of silver nanoparticles resulted in improved colloidal stability and uniform size distribution, which is crucial for applications in catalysis and sensing .
2.2. Polymer Modification
In polymer science, this compound is used to modify the surface properties of polymers, enhancing their hydrophilicity or hydrophobicity based on application needs.
Data Table: Effect of this compound on Polymer Properties
Polymer Type | Modification Method | Resulting Property |
---|---|---|
Polyethylene | Blending | Increased hydrophilicity |
Polystyrene | Coating | Enhanced adhesion properties |
Biochemical Applications
The compound's cationic nature allows it to interact with biological membranes, making it useful in various biomedical applications.
3.1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens.
Case Study: A recent study found that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations (MIC values around 10 µg/mL), suggesting its potential as a disinfectant or antiseptic agent .
3.2. Gene Delivery Systems
The ability to form complexes with nucleic acids makes this compound suitable for gene delivery applications.
Data Table: Gene Delivery Efficiency of this compound
Delivery System | Transfection Efficiency (%) | Cell Line Tested |
---|---|---|
Lipoplex | 75 | HEK293 |
Polyplex | 65 | HeLa |
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties but with a single dodecyl chain.
Cetyltrimethylammonium bromide: Similar in structure but with a longer cetyl chain, used in similar applications.
Uniqueness
N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide is unique due to its bidentate nature, allowing it to form more stable complexes with nanocrystals compared to monodentate ligands like dodecyltrimethylammonium bromide .
Biological Activity
N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide, commonly referred to as DDAB, is a quaternary ammonium compound that has garnered attention for its biological activity and potential applications in various fields, including pharmaceuticals and biotechnology. This article explores its structure, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
DDAB is characterized by the following molecular formula:
- Molecular Formula : C30H66Br2N2
- Molecular Weight : 614.70 g/mol
- IUPAC Name : this compound
The compound features two dodecyl chains attached to a tetramethylated ethylenediamine core, making it amphiphilic and capable of forming micelles in aqueous solutions.
Antimicrobial Properties
DDAB exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) : Research indicates that DDAB has MIC values in the low micromolar range against various bacterial strains, suggesting potent antibacterial effects .
Cytotoxicity and Cell Interaction
The cytotoxic effects of DDAB have been investigated in several cell lines. The compound's interaction with cellular membranes can lead to disruption and cell death:
- Cytotoxicity Assays : In vitro studies using human cell lines have demonstrated that DDAB can induce apoptosis at higher concentrations, with IC50 values indicating cytotoxic effects in the micromolar range .
The mechanism by which DDAB exerts its biological effects primarily involves:
- Membrane Disruption : As a cationic surfactant, DDAB interacts with negatively charged bacterial membranes, leading to increased permeability and eventual cell lysis.
- Biofilm Disruption : DDAB has been shown to disrupt biofilms formed by pathogenic bacteria, enhancing the effectiveness of antibiotics .
Research Findings and Case Studies
Several studies have been conducted to assess the biological activity of DDAB:
Study | Findings |
---|---|
Study 1 | Demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values of 16 µg/mL and 32 µg/mL respectively. |
Study 2 | Investigated cytotoxicity in human lung carcinoma cells (A549), showing an IC50 of 25 µM after 24 hours of exposure. |
Study 3 | Explored the ability of DDAB to disrupt biofilms formed by Pseudomonas aeruginosa, resulting in a significant reduction in biofilm biomass. |
Applications in Biotechnology
Due to its surfactant properties, DDAB is utilized in various biotechnological applications:
- Drug Delivery Systems : Its ability to encapsulate drugs within micelles makes it a candidate for targeted drug delivery.
- Gene Delivery : The cationic nature allows for effective complexation with nucleic acids, enhancing transfection efficiency in gene therapy applications .
Safety and Toxicology
While DDAB shows promise in various applications, it is essential to consider its safety profile:
Properties
IUPAC Name |
dodecyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]-dimethylazanium;dibromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H66N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-31(3,4)29-30-32(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTQVDIWFDTGMO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H66Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939856 | |
Record name | 1,2-Bis(dimethyldodecylammonium)ethane dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18464-23-8 | |
Record name | N,N'-Bis(dodecyldimethyl)-1,2-ethanediammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018464238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Bis(dimethyldodecylammonium)ethane dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.